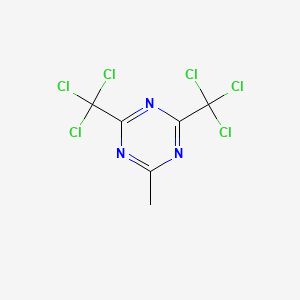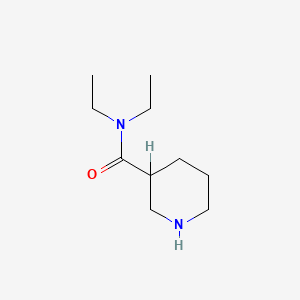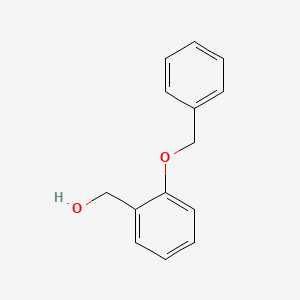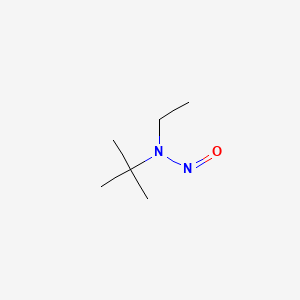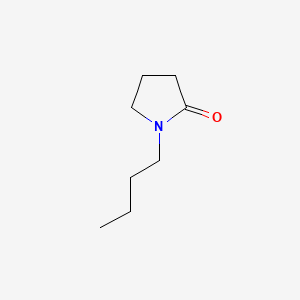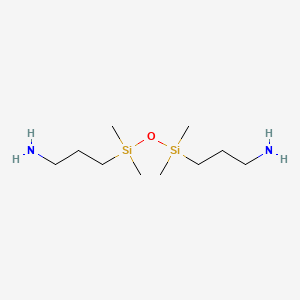
1,3-双(3-氨丙基)四甲基二硅氧烷
描述
Synthesis Analysis
The synthesis of high purity, high molecular weight α,ω-bis(aminopropyl) polydimethylsiloxanes from 1,3-bis(3-aminopropyl)tetramethyldisiloxane involves a highly effective catalytic process using tetramethylammonium 3-aminopropyl dimethylsilanolate. This process allows for the preparation of silicone diamines with good elastomeric properties by ring-opening polymerization followed by chain extension reactions with diisocyanates (Hoffman & Leir, 1991).
Molecular Structure Analysis
The molecular structure of 1,3-bis(3-aminopropyl)tetramethyldisiloxane and its derivatives has been characterized through various techniques. Single-crystal X-ray diffraction and spectral analysis (FT-IR, 1H NMR) have been instrumental in determining the structure of compounds derived from this chemical, revealing its versatility in forming crystalline salts and complexes (Nistor et al., 2012).
Chemical Reactions and Properties
1,3-Bis(3-aminopropyl)tetramethyldisiloxane undergoes various chemical reactions, forming organofunctional disiloxanes when reacted with aromatic amino compounds. These reactions are influenced by the conditions, leading to novel organofunctional disiloxanes with specific structures (Harabagiu et al., 1995).
Physical Properties Analysis
The compound exhibits remarkable physical properties due to its unique molecular structure. Its hydrophobic bis(propyl)tetramethyldisiloxane moiety combined with hydrophilic groups leads to surface activity, which is crucial for the formation of micelles and aggregates in solution. This behavior has been confirmed through dynamic light scattering and AFM imaging (Nistor et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,3-bis(3-aminopropyl)tetramethyldisiloxane derivatives are significantly influenced by their interaction with various compounds. For example, their reaction with glycidoxypropyl compounds leads to organofunctional disiloxanes, which are valuable in the development of materials with improved performance characteristics (Harabagiu et al., 1995).
科学研究应用
Curing Agent for Epoxy Molding Compounds
- Application Summary : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used as a curing agent for epoxy molding compounds . These compounds are utilized for high-reliability semiconductor devices .
- Methods of Application : The compound is mixed with the epoxy resin to form a molding compound. The mixture is then heated, causing the 1,3-Bis(3-aminopropyl)tetramethyldisiloxane to react with the epoxy resin and cure it .
- Results or Outcomes : The use of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane as a curing agent results in high-reliability semiconductor devices .
Preparation of Siloxane-Urea Copolymers
- Application Summary : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used to prepare siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate .
- Methods of Application : The compound is reacted with 4,4’-diphenylmethane diisocyanate to form the copolymer .
- Results or Outcomes : The resulting siloxane-urea copolymers have properties that make them useful in various applications .
Modification of Polyimide Films
- Application Summary : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used to modify the molecular structure of polyimide films, which are often used for the coating insulation of high-frequency power transformers .
- Methods of Application : The compound is introduced into the polyimide with a molar content of 1%, 2%, and 5% . The modified film’s physical and chemical properties, as well as the high-frequency creeping dielectric strength, are then tested .
- Results or Outcomes : The addition of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane increases the overall dielectric constant and the resistivity of the surface and the volume of the material . The mechanical properties are excellent, and the strength of bulk breakdown is mounting . The insulation strength of the high-frequency creeping surface has been improved, which will increase with larger contents of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane .
Synthesis of Functionalized Disiloxanes with Nonconventional Fluorescence
- Application Summary : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used to prepare functionalized disiloxanes with nonconventional fluorescence via the oxa-Michael addition reaction .
- Methods of Application : The compound is reacted with various commercial vinyl compounds containing electron-withdrawing groups, while employing a phosphazene base as the catalyst .
- Results or Outcomes : The resulting functionalized disiloxanes exhibit nonconventional fluorescence due to the cluster-triggered emission of chromophores, such as cyano and sulfone .
High-Frequency Surface Insulation Strength with Nanoarchitectonics of Disiloxane Modified Polyimide Films
- Application Summary : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used to modify the molecular structure of polyimide films, which are often used for the coating insulation of high-frequency power transformers .
- Methods of Application : The compound is introduced into the polyimide with a molar content of 1%, 2%, and 5% . The modified film’s physical and chemical properties, as well as the high-frequency creeping dielectric strength, are then tested .
- Results or Outcomes : The addition of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane increases the overall dielectric constant and the resistivity of the surface and the volume of the material . The mechanical properties are excellent, and the strength of bulk breakdown is mounting . The insulation strength of the high-frequency creeping surface has been improved, which will increase with larger contents of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane .
Synthesis of Aminopropyl-Terminated Silicone Fluids
- Application Summary : 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is used as an endcapper for the synthesis of aminopropyl-terminated silicone fluids .
- Methods of Application : The compound is reacted with silicone fluids to form aminopropyl-terminated silicone fluids .
- Results or Outcomes : The resulting aminopropyl-terminated silicone fluids are especially useful in electronics applications .
安全和危害
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a hazardous substance. It causes severe skin burns and eye damage, and is a combustible liquid . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
未来方向
1,3-Bis(3-aminopropyl)tetramethyldisiloxane has been introduced with a molar content of 1%, 2%, and 5% to polyimide to test both the physical and chemical properties of the modified film and the high frequency creeping dielectric strength . The results show that after adding GAPD, the overall functional groups of the material do not change, and the absorption of ultraviolet light increases . The insulation strength of the high frequency creeping surface has been improved, which will increase with larger contents of GAPD .
属性
IUPAC Name |
3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCORHXFPYJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)O[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044621 | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3-Bis(3-aminopropyl)tetramethyldisiloxane | |
CAS RN |
2469-55-8 | |
| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



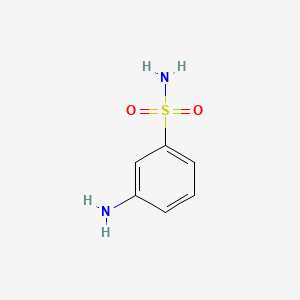
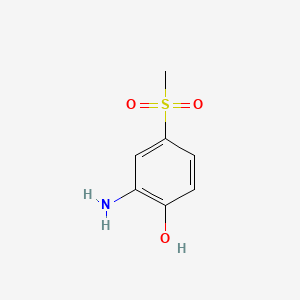
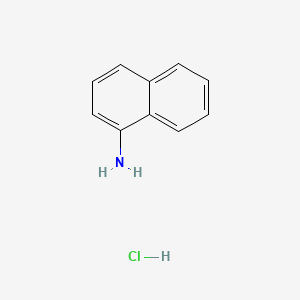
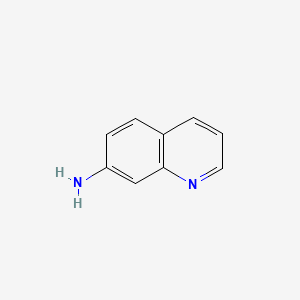
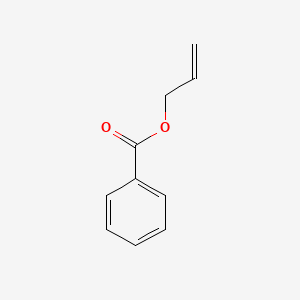
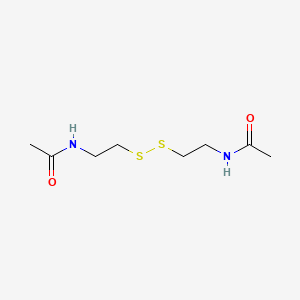
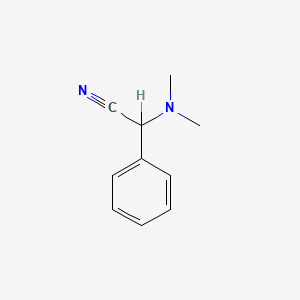
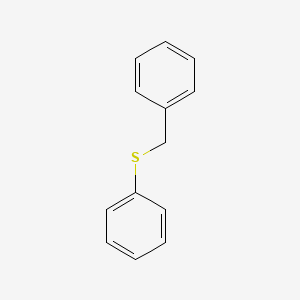
![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)
